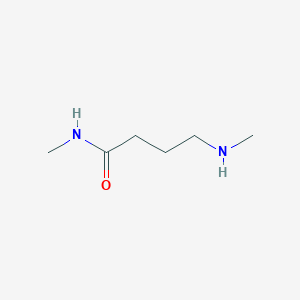
Methyl 3-oxoindoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxoindoline-2-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a keto group at the 3-position and a carboxylate ester at the 2-position makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxoindoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure . Another method involves the reaction of isatins with methanol in the presence of a base to form the desired ester .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-oxoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex indole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, alcohol derivatives, and more complex heterocyclic compounds .
Applications De Recherche Scientifique
Methyl 3-oxoindoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-oxoindoline-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
- Methyl 1-acetyl-2-oxoindoline-6-carboxylate
- Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Comparison: Methyl 3-oxoindoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
methyl 3-oxo-1,2-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-9(12)6-4-2-3-5-7(6)11-8/h2-5,8,11H,1H3 |
Clé InChI |
SOZZOJJELGWLOD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(=O)C2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12449663.png)
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12449665.png)

![sodium;[5-hydroxy-6-[3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2,4-dioxochromen-3-id-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B12449673.png)

![(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide hydrate](/img/structure/B12449681.png)
![N-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12449694.png)
![1-Benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine](/img/structure/B12449701.png)
![4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol](/img/structure/B12449707.png)


![3-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B12449718.png)

![(4Z)-5-oxo-3-phenyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12449735.png)
